Product packaging for 4-[1-(Benzotriazol-1-yl)propyl]morpholine(Cat. No.:CAS No. 132553-13-0)

4-[1-(Benzotriazol-1-yl)propyl]morpholine

Cat. No.: B165097
CAS No.: 132553-13-0
M. Wt: 246.31 g/mol
InChI Key: XKTFTRZSEZZRNG-UHFFFAOYSA-N
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Description

4-[1-(Benzotriazol-1-yl)propyl]morpholine ( 132553-13-0) is a nitrogen-containing heterocyclic compound of interest in pharmaceutical and synthetic chemistry research. With a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol, this compound features a benzotriazole moiety linked to a morpholine ring via a propyl chain. The benzotriazole group is a versatile pharmacophore and privileged structure in medicinal chemistry, known for its wide range of biological activities . It frequently serves as a stable synthetic auxiliary or a bioisostere in the design of novel molecules, and benzotriazole derivatives have been investigated for their antimicrobial, antiparasitic, and antitubulin properties . The morpholine ring is a common feature in bioactive compounds and often contributes to solubility and pharmacokinetic properties. As a whole, this molecule serves as a valuable building block for researchers developing new chemical entities, probing mechanism of action, or exploring structure-activity relationships (SAR). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N4O B165097 4-[1-(Benzotriazol-1-yl)propyl]morpholine CAS No. 132553-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(benzotriazol-1-yl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-13(16-7-9-18-10-8-16)17-12-6-4-3-5-11(12)14-15-17/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTFTRZSEZZRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1CCOCC1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132553-13-0
Record name [1-(4-Morpholinyl)propyl]benzotriazole, mixture of Bt1 and Bt2 isomers
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Chemical Reactivity and Transformation Mechanisms of 4 1 Benzotriazol 1 Yl Propyl Morpholine

Role of the Benzotriazole (B28993) Group as a Leaving Group and Activating Moiety

Benzotriazole and its derivatives are recognized as versatile synthetic auxiliaries in organic chemistry. nih.govlupinepublishers.com The benzotriazole group within 4-[1-(Benzotriazol-1-yl)propyl]morpholine serves a dual purpose: it acts as a potent leaving group and an activating moiety for the propyl chain. This characteristic is attributed to the stability of the resulting benzotriazole anion. nih.govlupinepublishers.com

The carbon atom attached to the benzotriazole ring is highly susceptible to nucleophilic attack. The benzotriazolyl group's ability to depart as a stable anion facilitates a wide range of nucleophilic substitution reactions. This reactivity is analogous to the well-established use of N-(chloromethyl)benzotriazole in reactions with various nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. rsc.org In the context of this compound, this allows for the introduction of diverse functionalities at the propyl chain.

For instance, upon treatment with a suitable nucleophile (Nu⁻), the benzotriazole moiety is displaced, leading to the formation of a new carbon-nucleophile bond. This process is a cornerstone of the synthetic utility of benzotriazole-containing compounds. nih.gov The general mechanism for this transformation is depicted below:

General Nucleophilic Displacement Reaction

This type of reaction has been extensively studied with various benzotriazole derivatives, showcasing the broad applicability of this methodology. nih.gov

The benzotriazole group is instrumental in amidoalkylation reactions. This involves the formation of adducts from benzotriazole, an aldehyde, and an amide, which can then be reduced to yield N-substituted amides. rsc.org While the specific compound this compound is an adduct of benzotriazole, propionaldehyde, and morpholine (B109124), the principle of utilizing the benzotriazole auxiliary for forming new C-N bonds is highly relevant.

In a related context, N-acylbenzotriazoles are effective acylating agents for a wide array of nucleophiles, including primary, secondary, and tertiary amines, leading to the formation of amides. iris-biotech.de This highlights the general capacity of the benzotriazole moiety to facilitate the formation of amide linkages. The reactivity of this compound can be harnessed in similar transformations, where the 1-morpholinopropyl group is transferred to a suitable substrate.

Reactivity of the Morpholine Nitrogen and Oxygen Heteroatoms

The morpholine ring in this compound possesses its own distinct reactive sites, primarily the nitrogen atom. wikipedia.orgatamanchemicals.comchemicalbook.comatamankimya.com The presence of the ether oxygen atom within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.orgatamanchemicals.comchemicalbook.comatamankimya.com

Table 1: Examples of Reactions at the Morpholine Nitrogen

Reactant Product Type
Alkyl Halide (e.g., CH₃I) N-Alkylmorpholinium Salt

Morpholine is a commonly employed amine in the Mannich reaction. mdpi.comresearchgate.netwikipedia.org This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. mdpi.comwikipedia.org The morpholine moiety in this compound can, in principle, participate in such reactions.

In a typical Mannich reaction, the amine (morpholine) first reacts with the aldehyde to form an iminium ion. wikipedia.org This electrophilic species then reacts with a carbon nucleophile (enol or enolate) to form the final β-amino carbonyl compound, known as a Mannich base. wikipedia.org The general scheme for a Mannich reaction involving morpholine is as follows:

General Mannich Reaction Scheme

This reactivity has been utilized to synthesize a variety of morpholine-containing Mannich bases with potential biological activities. acs.orgresearchgate.net

Stereochemical Considerations in the Synthesis and Reactions of this compound

The carbon atom attached to both the benzotriazole and morpholine rings in this compound is a chiral center. The synthesis of this compound from propionaldehyde, benzotriazole, and morpholine results in a racemic mixture of two enantiomers.

The stereochemistry at this center can have a significant impact on the subsequent reactions of the molecule. For instance, in nucleophilic displacement reactions, the stereochemical outcome (inversion, retention, or racemization) at the chiral center will depend on the reaction mechanism (e.g., Sₙ1 or Sₙ2) and the nature of the nucleophile and reaction conditions.

Furthermore, if the molecule is used in the synthesis of biologically active compounds, the stereochemistry is often crucial for its efficacy. The use of chiral catalysts or resolving agents could potentially be employed to obtain enantiomerically pure forms of this compound, which would then allow for stereoselective synthesis of target molecules.

Diastereoselectivity in Multi-Component Coupling Reactions

The synthesis of this compound via a one-pot, three-component reaction of propanal, morpholine, and benzotriazole presents a potential for diastereoselectivity if a chiral center is present in one of the reactants or if a chiral catalyst is employed. The reaction proceeds through the formation of an iminium ion from morpholine and propanal, which is then attacked by the benzotriazolide anion.

While specific studies on the diastereoselectivity of the synthesis of this compound are not extensively documented in the reviewed literature, general principles of diastereoselective additions to carbonyls and imines can be applied. For instance, if a chiral aldehyde or a chiral morpholine derivative is used, the facial selectivity of the nucleophilic attack by the benzotriazolide anion on the intermediate iminium ion would be influenced by the existing stereocenter. This steric hindrance or electronic guidance would favor the formation of one diastereomer over the other.

In a hypothetical scenario where a chiral morpholine derivative, such as (2R)-2-methylmorpholine, is used, the approach of the benzotriazolide anion to the iminium ion intermediate would be sterically hindered on one face by the methyl group, leading to a diastereomeric excess of the product. The degree of diastereoselectivity would depend on the nature of the reactants, the solvent, and the reaction temperature.

Table 1: Hypothetical Diastereoselectivity in the Synthesis of 4-[1-(Benzotriazol-1-yl)propyl]-(2R)-2-methylmorpholine

EntryAldehydeChiral AmineSolventTemperature (°C)Diastereomeric Ratio (hypothetical)
1Propanal(2R)-2-MethylmorpholineToluene2560:40
2Propanal(2R)-2-MethylmorpholineDichloromethane075:25
3Propanal(2R)-2-MethylmorpholineTetrahydrofuran-7885:15

This table is illustrative and based on general principles of diastereoselective synthesis, as specific experimental data for this reaction is not available in the reviewed literature.

Enantioselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where the carbon atom attached to the benzotriazole is a stereocenter, can be achieved through several enantioselective synthetic strategies. These approaches are crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One prominent strategy involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of synthesizing chiral analogues of this compound, a chiral amine could be employed as the auxiliary. For example, a chiral amino alcohol like pseudoephedrine can be reacted with an aldehyde and benzotriazole. nih.gov The chiral environment provided by the pseudoephedrine would guide the addition of the benzotriazolide anion to the imine intermediate, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched N-(1-benzotriazolyl)alkylamine.

Another approach is the use of a chiral catalyst . Asymmetric hydrogenation of an unsaturated precursor, such as a dehydromorpholine derivative, using a chiral metal-catalyst complex (e.g., Rhodium with a chiral bisphosphine ligand) can produce chiral morpholines with high enantioselectivity. rsc.orgsemanticscholar.org While this method applies to the morpholine ring itself, a similar strategy could be envisioned for the asymmetric construction of the C-N bond. For instance, a chiral Brønsted acid could catalyze the reaction between morpholine, propanal, and benzotriazole, inducing enantioselectivity in the product.

A third method is the use of chiral starting materials . The synthesis of chiral morpholine analogs has been reported where the activity resides in a specific enantiomer, and the synthesis starts from a commercially available chiral building block like (S)-2-(hydroxymethyl)morpholine. researchgate.net By starting with an enantiomerically pure morpholine derivative, the stereocenter on the morpholine ring is fixed, and the subsequent reaction with propanal and benzotriazole would lead to a diastereomerically enriched product.

Table 2: Potential Enantioselective Strategies for the Synthesis of Chiral this compound Analogues

StrategyDescriptionKey Reagent/CatalystPotential Outcome (hypothetical)
Chiral AuxiliaryTemporary incorporation of a chiral group to direct the reaction.(1R,2R)-(-)-PseudoephedrineHigh diastereomeric excess, subsequent removal of auxiliary yields enantiomerically enriched product.
Chiral CatalystUse of a chiral catalyst to create a chiral environment for the reaction.Chiral Phosphoric AcidHigh enantiomeric excess (e.g., up to 90% ee).
Chiral Starting MaterialUse of an enantiomerically pure reactant.(S)-2-(Hydroxymethyl)morpholineFormation of a specific diastereomer.

This table outlines potential strategies based on established methods in asymmetric synthesis, as specific applications for the synthesis of chiral this compound have not been detailed in the reviewed literature.

Analytical and Spectroscopic Characterization Methodologies in Research on 4 1 Benzotriazol 1 Yl Propyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 4-[1-(Benzotriazol-1-yl)propyl]morpholine in solution. Both ¹H and ¹³C NMR are fundamental to this process, providing a detailed map of the carbon-hydrogen framework.

¹H NMR: In ¹H NMR analysis of this compound, the chemical shifts, multiplicities, and integration of the signals provide a wealth of information. The protons on the benzotriazole (B28993) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The benzylic proton, being adjacent to both the benzotriazole and morpholine (B109124) moieties, would likely resonate at a characteristic downfield position. The propyl chain protons would exhibit distinct signals, with their chemical shifts influenced by their proximity to the chiral center and the morpholine ring. The protons of the morpholine ring would present as a set of multiplets, often in the δ 2.5-4.0 ppm range, reflecting the chair conformation of the ring in solution.

Proton (¹H) Exemplary Chemical Shift (δ ppm) Multiplicity
Benzotriazole-H7.0 - 8.5Multiplet
CH-N (Benzylic)~5.0 - 5.5Triplet/Doublet of Doublets
CH₂ (Propyl)1.5 - 2.5Multiplet
CH₃ (Propyl)0.8 - 1.2Triplet
Morpholine-H (axial)2.5 - 3.0Multiplet
Morpholine-H (equatorial)3.5 - 4.0Multiplet
Carbon (¹³C) Exemplary Chemical Shift (δ ppm)
Benzotriazole-C110 - 150
CH-N (Benzylic)60 - 70
Propyl-C10 - 40
Morpholine-C45 - 70

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present within this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic benzotriazole ring and the aliphatic propyl and morpholine groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring would be observed in the 1450-1600 cm⁻¹ region. A key feature would be the C-N stretching vibrations of the benzotriazole and morpholine moieties, and the C-O-C stretching of the morpholine ring, which would likely appear in the fingerprint region (below 1500 cm⁻¹).

Functional Group Exemplary IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C, C=N Stretch (Aromatic)1450 - 1600
C-N Stretch1000 - 1350
C-O-C Stretch1070 - 1150

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the benzotriazole ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the morpholine and propyl groups, as well as fragmentation of the benzotriazole ring, further corroborating the proposed structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₈N₄O). A close agreement between the found and calculated values is a strong indicator of the sample's purity and the correctness of its empirical formula.

Element Theoretical Percentage
Carbon (C)63.39%
Hydrogen (H)7.37%
Nitrogen (N)22.75%
Oxygen (O)6.50%

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By using an appropriate solvent system, a single spot for the product on the TLC plate would suggest a high degree of purity. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Computational and Theoretical Investigations of 4 1 Benzotriazol 1 Yl Propyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For 4-[1-(Benzotriazol-1-yl)propyl]morpholine, these methods can provide insights into its electronic structure, charge distribution, and potential reaction pathways.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and greater polarizability. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzotriazole (B28993) ring system, which is a common feature among benzotriazole derivatives. cu.edu.eg Conversely, the LUMO would likely be distributed across the benzotriazole and propyl-morpholine fragments. The nitrogen atoms of the morpholine (B109124) ring, due to their lone pair of electrons, also contribute significantly to the molecule's electronic properties and nucleophilicity. nih.govacs.org

The charge distribution within the molecule can be quantified using methods like Natural Bond Orbital (NBO) analysis. This would likely reveal a significant negative charge on the nitrogen atoms of both the benzotriazole and morpholine rings, as well as the oxygen atom of the morpholine ring, making these sites susceptible to electrophilic attack. The carbon atom attached to the benzotriazole and morpholine moieties is expected to carry a partial positive charge.

Table 1: Illustrative Quantum Chemical Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.org
Dipole Moment3.5 DA significant dipole moment suggests a polar molecule with asymmetric charge distribution.

Table 2: Illustrative Mulliken Atomic Charges on Key Atoms of this compound

AtomIllustrative Charge (e)Implication
N(1) of Benzotriazole-0.25Potential site for electrophilic attack or coordination.
N(2) of Benzotriazole-0.15Contributes to the aromaticity and electronic properties of the ring.
N(3) of Benzotriazole-0.20Potential site for electrophilic attack or coordination.
N of Morpholine-0.40A primary site of basicity and nucleophilicity. nih.gov
O of Morpholine-0.55Contributes to the polarity and hydrogen bonding capacity of the molecule.
C-propyl (attached to Benzotriazole and Morpholine)+0.15Potential site for nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the transition states associated with these pathways. Given the structural motifs present, several types of reactions could be investigated.

N-substituted benzotriazoles are known to undergo a variety of chemical transformations. acs.orgnih.gov For instance, the benzotriazole group can act as a good leaving group in nucleophilic substitution reactions. rsc.org Computational modeling could elucidate the energy barriers for the displacement of the benzotriazole moiety by various nucleophiles.

The morpholine nitrogen atom imparts basic and nucleophilic character to the molecule. sci-hub.senih.gov Therefore, reactions involving protonation or alkylation at this site are plausible. Quantum chemical calculations can predict the proton affinity and the transition state energies for such reactions.

Furthermore, the reactivity of the benzene (B151609) ring of the benzotriazole moiety towards electrophilic substitution could be assessed by calculating the energies of the sigma complexes (Wheland intermediates) for substitution at different positions. chemicalbook.com Theoretical calculations can help determine the most favorable reaction pathways by comparing the activation energies of different potential routes, thus guiding synthetic efforts. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, offering insights into conformational preferences, structural stability, and interactions with the environment.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is flexible due to several rotatable bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.net Within the chair conformation, the substituent on the nitrogen can be in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. nih.govacs.org

The propyl linker between the benzotriazole and morpholine rings introduces additional conformational flexibility. Rotation around the C-C and C-N bonds of this linker will lead to a variety of spatial arrangements of the two heterocyclic rings relative to each other. Energy minimization calculations can be used to determine the relative energies of these different conformers and to identify the global minimum energy structure.

Table 3: Illustrative Relative Energies of Hypothetical Conformers of this compound

Conformer DescriptionRelative Energy (kcal/mol)Key Features
Global Minimum0.0Morpholine in chair conformation (equatorial attachment), extended propyl chain.
Conformer 2+1.5Morpholine in chair conformation (equatorial attachment), gauche interaction in the propyl chain.
Conformer 3+3.0Morpholine in chair conformation (axial attachment), extended propyl chain.
Conformer 4+5.0Morpholine in a twist-boat conformation. researchgate.net

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular dynamics (MD) simulations can provide a detailed picture of the structural stability and dynamic behavior of this compound over time. researchgate.net By simulating the motion of the atoms in the molecule, typically in a solvent environment, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings. mdpi.comresearchgate.net

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as water or a biological target. nih.gov The simulation can reveal the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and potential biological activity. sci-hub.se

Lack of Specific Research Data on this compound Prevents Detailed Application Analysis

Despite a comprehensive search of available scientific literature, specific research detailing the applications of the chemical compound This compound in advanced organic synthesis and materials science, as per the requested outline, could not be located. The existing body of research extensively covers the synthesis and applications of morpholine derivatives, benzotriazole chemistry, and general methodologies for creating complex heterocyclic systems, functional materials, and new bond formations. However, specific studies focusing on the utility of this compound in the outlined areas are not present in the currently accessible scientific databases.

The benzotriazole group is well-established as a versatile auxiliary in organic synthesis, often acting as a leaving group to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. Similarly, the morpholine moiety is a common structural feature in pharmacologically active compounds and functional materials. The combination of these two functionalities in this compound suggests its potential as a precursor for various advanced applications. However, without specific published research on this particular compound, a detailed and accurate discussion of its role in the synthesis of complex amines, the construction of fused and bridged ring systems, its integration into polymers, or its use in designing chemical sensors and catalytic ligands remains speculative.

Therefore, this article cannot provide the in-depth, scientifically accurate content for each specified section and subsection as requested, due to the absence of direct research findings on this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Methodological Development in C-C and C-Heteroatom Bond Formation

Utility in Carbonyl Activation and Alkylation Reactions

The benzotriazole (B28993) group in 4-[1-(Benzotriazol-1-yl)propyl]morpholine serves as an excellent activating group and a facile leaving group, making it a powerful tool in carbonyl activation and subsequent alkylation reactions. lupinepublishers.comnih.gov This reactivity is rooted in the ability of the benzotriazole anion to be easily displaced by a wide range of nucleophiles.

N-acylbenzotriazoles, which can be considered close relatives of the title compound, are well-established as neutral and highly efficient acylating agents. bohrium.comorganic-chemistry.org They provide a stable yet reactive alternative to traditional acylating agents like acid chlorides and anhydrides. The activation of a carboxylic acid via the formation of an N-acylbenzotriazole intermediate allows for subsequent reactions with various nucleophiles under mild conditions.

In the context of this compound, the propyl-morpholine substituent can influence the reactivity of the benzotriazole ring, potentially modulating its leaving group ability and solubility. The general principle of benzotriazole-mediated activation and substitution is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

The benzotriazole moiety is known to facilitate the deprotonation of the adjacent α-carbon, thereby generating a carbanion that can readily participate in alkylation reactions. nih.gov This synthetic strategy allows for the introduction of various alkyl or aryl groups, leading to the construction of complex molecular architectures. While direct studies on this compound are limited, the established reactivity of N-substituted benzotriazoles provides a strong basis for its potential in this area.

Below is a table summarizing representative benzotriazole-mediated alkylation reactions, illustrating the versatility of the benzotriazole group in forming new chemical bonds.

Reactant 1Reactant 2ProductReaction TypeReference
N-(α-Benzotriazol-1-ylalkyl)sulfonamidePotassium cyanideN-(α-Cyanoalkyl)sulfonamideNucleophilic Substitution tandfonline.com
1-(Arylmethyl)benzotriazole (lithiated)NitrileRearranged 2,2-disubstituted aziridinesRearrangement researchgate.net
Benzotriazole, Aldehyde, Sulfonamide-N-(α-Benzotriazol-1-ylalkyl)sulfonamideOne-pot synthesis tandfonline.com

Exploitation in Click Chemistry and Related Coupling Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, leading to the formation of 1,2,3-triazoles. While the benzotriazole moiety is not a direct participant in the classical CuAAC reaction, its synthesis can be achieved through a related concept known as "benzyne click chemistry". nih.gov

This approach involves the [3+2] cycloaddition of azides to benzynes, providing a facile and general method for the synthesis of substituted benzotriazoles under mild conditions. nih.govnih.gov This methodology expands the scope of click chemistry to include the formation of the benzotriazole ring system itself.

The morpholine (B109124) component of this compound can also be incorporated through click-chemistry-inspired routes. For instance, the synthesis of morpholine-fused triazoles has been achieved through multi-step sequences that utilize click reactions to build the core heterocyclic structures. semanticscholar.org

The combination of a benzotriazole and a morpholine unit within a single molecule like this compound opens up possibilities for its use as a bifunctional linker in more complex molecular assemblies. The benzotriazole part can be constructed or modified using benzyne click chemistry, while the morpholine end could be derivatized or attached to other molecules of interest.

The following table presents examples of reactions that fall under the umbrella of click chemistry and related coupling strategies relevant to the synthesis of benzotriazoles and morpholine-containing structures.

Reactant 1Reactant 2ProductReaction TypeReference
BenzyneAzideSubstituted Benzotriazole[3+2] Cycloaddition nih.gov
Terminal AlkyneEpichlorohydrin, AzideMorpholine-fused triazoleMulti-step synthesis involving click reaction semanticscholar.org

Future Research Directions and Unexplored Avenues for 4 1 Benzotriazol 1 Yl Propyl Morpholine

Exploring Novel Reaction Conditions and Catalytic Systems for Efficient Synthesis

The synthesis of N-substituted benzotriazoles is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and environmentally benign methods is a constant endeavor. For a molecule such as 4-[1-(Benzotriazol-1-yl)propyl]morpholine, the key synthetic step is the N-alkylation of benzotriazole (B28993). Future research could focus on several cutting-edge catalytic systems to optimize this transformation.

One promising area is the use of Lewis acid catalysis . Recent studies have shown that catalysts like scandium triflate (Sc(OTf)₃) can achieve highly regioselective N²-alkylation of benzotriazoles. rsc.org Conversely, metal-free catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been demonstrated to selectively yield N¹-alkylated products. rsc.org A systematic investigation of these catalysts for the reaction between benzotriazole and a suitable propyl-morpholine precursor could yield highly efficient and selective routes to the desired isomer.

Microwave-assisted organic synthesis (MAOS) offers another avenue for exploration. nih.govnih.gov This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzotriazole derivatives. nih.govnih.govresearchgate.netresearchgate.net A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound could reveal a more sustainable and rapid synthetic protocol. nih.gov

Furthermore, the application of phase-transfer catalysis (PTC) could offer significant advantages. acsgcipr.orgrsc.orgrsc.org PTC is known to be effective for the N-alkylation of heterocycles, often allowing for the use of milder bases and more environmentally friendly solvents. acsgcipr.orgphasetransfer.comresearchgate.net The use of basic ionic liquids as both catalyst and solvent is another innovative approach that has proven effective for the N-alkylation of benzotriazole and warrants investigation. tandfonline.comresearchgate.net

Finally, photocatalysis represents a frontier in organic synthesis. Visible-light-promoted, metal-free methods have been developed for the site-selective N¹-alkylation of benzotriazoles with diazo compounds, suggesting that light-mediated strategies could be adapted for the synthesis of the target molecule. acs.org

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic SystemPotential AdvantagesRelevant Research
Scandium Triflate (Sc(OTf)₃)High regioselectivity for N²-alkylation. rsc.org
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)High regioselectivity for N¹-alkylation, metal-free. rsc.org
Microwave-Assisted SynthesisReduced reaction times, improved yields, green chemistry approach. nih.govnih.govresearchgate.netresearchgate.net
Phase-Transfer Catalysis (PTC)Use of milder reaction conditions and environmentally benign solvents. acsgcipr.orgrsc.orgrsc.orgphasetransfer.comresearchgate.net
Basic Ionic LiquidsCan act as both catalyst and solvent, solvent-free conditions. tandfonline.comresearchgate.net
Visible-Light PhotocatalysisMetal-free, mild reaction conditions. acs.org

Investigation of Alternative Synthetic Routes and Precursors for Enhanced Accessibility

Beyond optimizing the N-alkylation step, future research should also consider novel synthetic routes and precursors to enhance the accessibility and modularity of synthesizing this compound and its analogues.

A plausible, though yet to be documented, retrosynthetic analysis would disconnect the molecule at the N-C bond of the benzotriazole ring. This suggests two primary precursor classes: benzotriazole and a 4-(1-halopropyl)morpholine or a related electrophile. The synthesis of substituted morpholines is a mature field, with methods starting from 1,2-amino alcohols or involving palladium-catalyzed carboamination reactions. nih.govorganic-chemistry.orgnih.gov Exploring different synthetic pathways to the 4-propylmorpholine (B1605852) moiety could provide access to a wider range of derivatives.

An alternative strategy would involve building the morpholine (B109124) ring onto a pre-functionalized benzotriazole core. For instance, starting with 1-(1-aminopropyl)benzotriazole, a subsequent reaction with a bis-electrophile like bis(2-chloroethyl) ether could form the morpholine ring. The synthesis of N-substituted morpholine nucleoside derivatives has been achieved through reductive amination of in situ generated dialdehydes, a strategy that could potentially be adapted. nih.gov

The fundamental synthesis of the benzotriazole ring itself, typically from o-phenylenediamine, could also be a point of diversification. gsconlinepress.comwikipedia.org Using substituted o-phenylenediamines would allow for the introduction of various functional groups onto the benzene (B151609) portion of the molecule, leading to a library of analogues with potentially diverse properties.

Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies could provide significant insights.

Density Functional Theory (DFT) calculations can be employed to study the structural and electronic properties of the molecule. researchgate.netacs.orgnih.govmdpi.com Such studies can predict the relative stabilities of the N¹ and N² isomers, elucidate the reaction mechanisms of its synthesis, and calculate spectroscopic data (e.g., NMR chemical shifts) to aid in experimental characterization. nih.govmdpi.com DFT has been successfully used to investigate the adsorption of benzotriazole on copper surfaces, a testament to its predictive power for this class of compounds. researchgate.netacs.org

Molecular docking is another computational technique that could be invaluable, particularly if the molecule is explored for biological applications. currentopinion.benih.govcurrentopinion.beacs.orgnih.gov By docking the 3D structure of this compound into the active sites of various enzymes or receptors, researchers can predict its potential biological targets and binding affinities. currentopinion.benih.govcurrentopinion.be This in silico screening can prioritize experimental testing and accelerate the discovery of new therapeutic agents. acs.orgnih.gov

Table 2: Potential Computational Studies for this compound

Computational MethodResearch FocusPotential Outcomes
Density Functional Theory (DFT)Isomer stability, reaction mechanisms, spectroscopic properties.Prediction of the most stable isomer, guidance for synthetic optimization, aid in structural confirmation.
Molecular DockingBinding affinity to biological targets.Identification of potential therapeutic applications, rational design of more potent analogues.
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, Toxicity properties.Early assessment of drug-likeness, guiding lead optimization.

Integration into Emerging Fields of Synthetic Chemistry and Materials Science

The unique combination of the benzotriazole and morpholine heterocycles suggests that this compound could find applications in several emerging fields.

In materials science , benzotriazole and its derivatives are well-known as effective corrosion inhibitors for copper and its alloys. wikipedia.org They are also used as UV stabilizers in polymers. gsconlinepress.com Future research could investigate the potential of this compound as a novel corrosion inhibitor or as an additive to enhance the photostability of polymeric materials. Furthermore, benzotriazole-containing π-conjugated polymers have been synthesized for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comunc.eduacs.org The morpholine group, on the other hand, can improve solubility and other material properties. e3s-conferences.org The target molecule could therefore serve as a novel building block for functional polymers. researchgate.net

In synthetic chemistry , benzotriazole is a versatile synthetic auxiliary. nih.govufl.edu The benzotriazolyl group can act as a good leaving group, facilitating a variety of chemical transformations. Investigating the reactivity of the propyl linker in this compound could lead to new synthetic methodologies.

The morpholine moiety is a common feature in many biologically active compounds and approved drugs, often improving pharmacokinetic properties. acs.orgnih.govacs.orgacs.orgacs.orghuntsman.com The combination of this heterocycle with the pharmacologically active benzotriazole scaffold makes this compound a prime candidate for exploration in medicinal chemistry and agrochemistry. gsconlinepress.comgsconlinepress.come3s-conferences.org

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